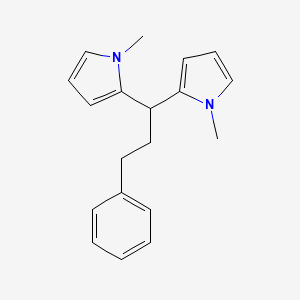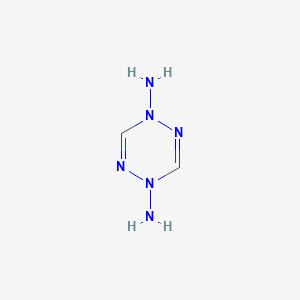
1,2,4,5-Tetrazine-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrazine-1,4-diamine is a heterocyclic compound that belongs to the family of tetrazines. This compound is characterized by its high nitrogen content and unique structural properties, making it of significant interest in various scientific fields. The tetrazine ring system is known for its electron-deficient nature, which imparts unique reactivity and stability to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrazine-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. For instance, the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with aldehydes can yield various derivatives . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and metal-catalyzed reactions are employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5-Tetrazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-rich products.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted tetrazines, hydrazine derivatives, and nitrogen-rich compounds .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and high-energy materials.
Biology: The compound is employed in bioorthogonal chemistry for labeling and imaging applications.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrazine-1,4-diamine involves its electron-deficient tetrazine ring, which can participate in inverse electron demand Diels-Alder reactions. This reactivity allows it to form stable adducts with electron-rich dienophiles, making it useful in various chemical transformations and biological applications .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrazine: Shares the tetrazine ring but lacks the diamine functionality.
3,6-Diamino-1,2,4,5-tetrazine: Similar structure with different substitution patterns.
1,2,4-Triazine: Another nitrogen-rich heterocycle with different reactivity and applications.
Uniqueness: 1,2,4,5-Tetrazine-1,4-diamine is unique due to its combination of high nitrogen content, electron-deficient nature, and diamine functionality. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
921603-62-5 |
|---|---|
Molekularformel |
C2H6N6 |
Molekulargewicht |
114.11 g/mol |
IUPAC-Name |
1,2,4,5-tetrazine-1,4-diamine |
InChI |
InChI=1S/C2H6N6/c3-7-1-5-8(4)2-6-7/h1-2H,3-4H2 |
InChI-Schlüssel |
LOAYBGKBAYEPRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=NN1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



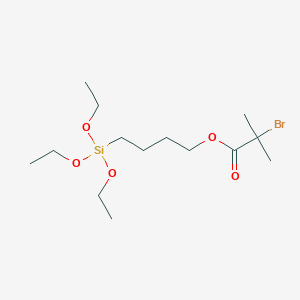
![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
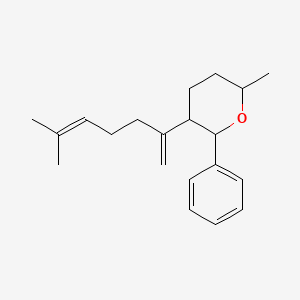
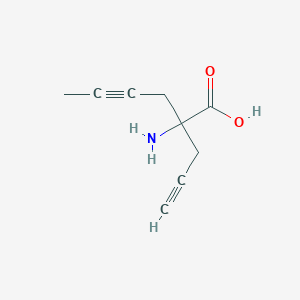

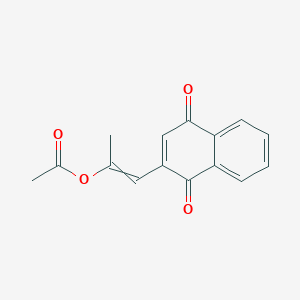
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
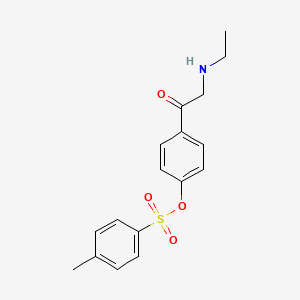
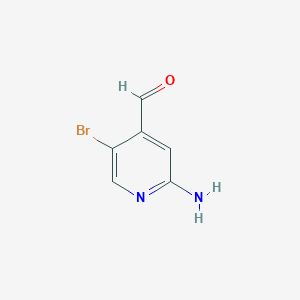
![4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12635279.png)
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-5,6-dihydro-6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12635280.png)
